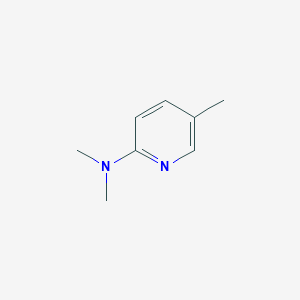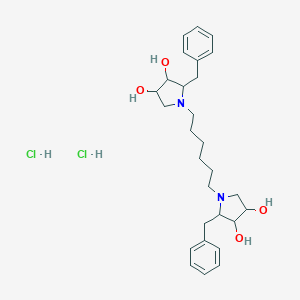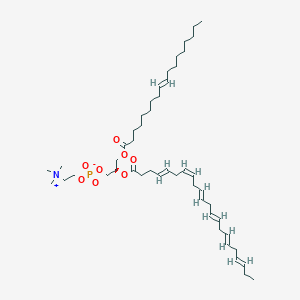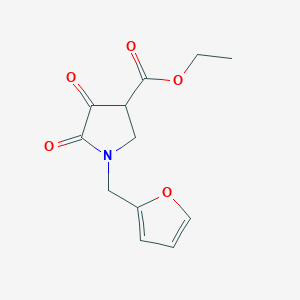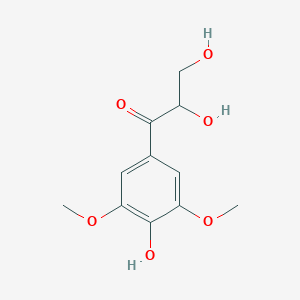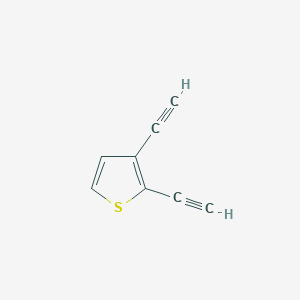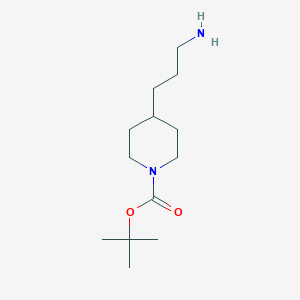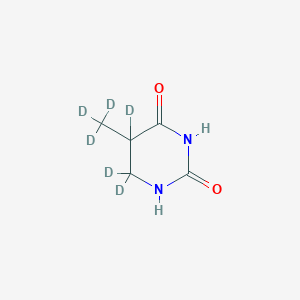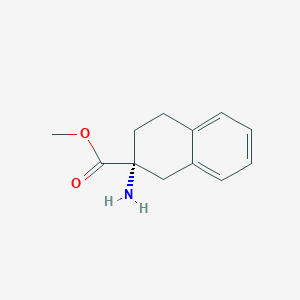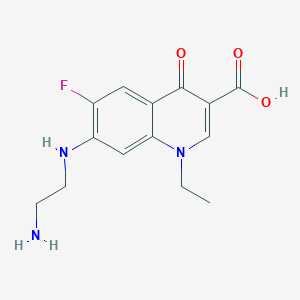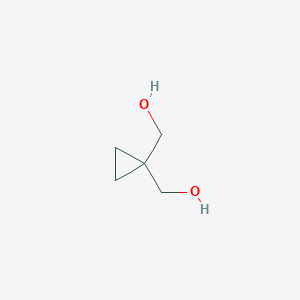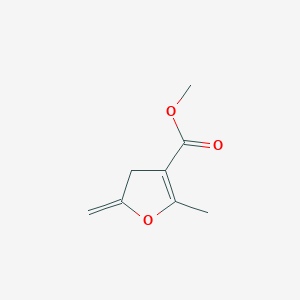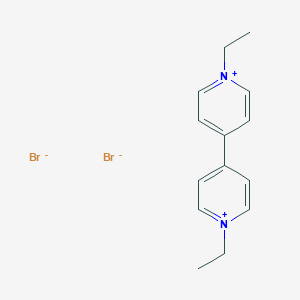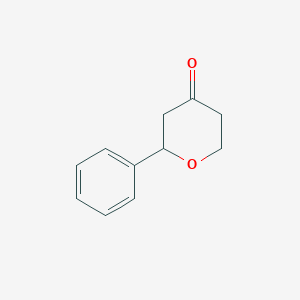
2-phenyldihydro-2H-pyran-4(3H)-one
Overview
Description
“2-phenyldihydro-2H-pyran-4(3H)-one” is a complex organic compound. It likely contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The “2-phenyl” part suggests a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) attached to the second carbon of the pyran ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds .
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement of atoms in the molecule. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Scientific Research Applications
Anti-corrosion Properties : Pyran-2-one derivatives exhibit significant anti-corrosion performance on mild steel in acidic environments. These compounds act as corrosion inhibitors, with effectiveness increasing with concentration. They are classified as mixed-type inhibitors, and their adsorption on surfaces involves chemical bonds (El Hattak et al., 2021).
Crystal Structure Analysis : The crystal structure of pyran-2-one derivatives, such as ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, has been examined. These studies provide insights into the molecular structure and intermolecular interactions of these compounds (Sharmila et al., 2016).
Redox Properties of Complexes : Research into the redox properties of (Cyclopentadienyl)(ene‐1,2‐dithiolate)cobalt(III) complexes containing pyran-2-one derivatives has revealed insights into their electronic structures and potential applications in catalysis and organic synthesis (Dicks et al., 2015).
Synthesis and Applications : Studies on the synthesis of pyran-2-one derivatives under various conditions, including ultrasound irradiation and multi-component approaches, highlight their versatility as precursors in organic synthesis. These methods offer advantages such as simplicity, efficiency, and environmental friendliness (Wang et al., 2011).
Photochromic and Redox Properties : Certain 2H-pyran-2-one derivatives exhibit unique photochromic and redox properties. These characteristics make them potential candidates for applications in materials science, such as in the development of light-responsive materials (Huang et al., 2007).
Environmental-Friendly Synthesis : Phenylboronic acid has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, demonstrating an environmentally friendly, efficient, and rapid synthesis method (Nemouchi et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWHODSDKVYAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597033 | |
| Record name | 2-Phenyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyldihydro-2H-pyran-4(3H)-one | |
CAS RN |
147688-62-8 | |
| Record name | 2-Phenyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



